Cas no 929-12-4 (4,4-Difluoro-3-butenylacetate)

4,4-Difluoro-3-butenylacetate is a fluorinated organic compound characterized by its difluoro-substituted butenyl acetate structure. This chemical is notable for its unique reactivity, particularly in applications requiring selective fluorination or as a building block in synthetic organic chemistry. The presence of both fluorine and acetate functional groups enhances its utility in cross-coupling reactions, polymer modifications, and pharmaceutical intermediates. Its stability under various reaction conditions makes it suitable for controlled synthesis processes. The compound’s distinct electronic properties, imparted by the fluorine atoms, also contribute to its use in materials science for developing specialized coatings or advanced polymers with tailored performance characteristics.
4,4-Difluoro-3-butenylacetate structure
4,4-Difluoro-3-butenylacetate structure
Product Name:4,4-Difluoro-3-butenylacetate
CAS No:929-12-4
MF:C8H16O3
MW:160.210843086243
CID:752949
PubChem ID:71423415
Update Time:2025-05-27

4,4-Difluoro-3-butenylacetate Chemical and Physical Properties

Names and Identifiers

    • 3-Penten-1-ol, 4-methyl-, acetate
    • 4,4-Difluoro-3-butenylacetate
    • acetic acid,4-methylpent-3-en-1-ol
    • 929-12-4
    • Acetic acid--4-methylpent-3-en-1-ol (1/1)
    • DTXSID90842234
    • acetic acid;4-methylpent-3-en-1-ol
    • Inchi: 1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4)
    • InChI Key: XUCJQXDGKUWPKI-UHFFFAOYSA-N
    • SMILES: OCC/C=C(\C)/C.OC(C)=O

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 91.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų

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Additional information on 4,4-Difluoro-3-butenylacetate

3-Penten-1-ol, 4-methyl-, acetate (CAS No. 929-12-4): A Comprehensive Overview in Modern Chemical Biology

3-Penten-1-ol, 4-methyl-, acetate, with the CAS number 929-12-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This acetylated derivative of 4-methylpentan-1-ol has garnered attention due to its unique structural properties and potential applications in synthetic chemistry, biochemistry, and drug development. The compound's molecular structure, characterized by a five-carbon chain with a methyl group at the fourth position and an acetyl group at the first position, makes it a versatile intermediate in organic synthesis.

The chemical formula of 3-Penten-1-ol, 4-methyl-, acetate is C8H14O2, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. This ester derivative is particularly interesting because it combines the reactivity of an alcohol with the stability of an ester, making it a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in the applications of 3-Penten-1-ol, 4-methyl-, acetate in pharmaceutical research. Its structural motif is reminiscent of several natural products and bioactive compounds, suggesting potential roles in drug design and development. For instance, derivatives of this compound have been explored as precursors to more complex molecules with pharmacological activity.

The synthesis of 3-Penten-1-ol, 4-methyl-, acetate typically involves the esterification of 4-methylpentan-1-ol using acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction is well-studied and can be optimized for high yields and purity, making it a practical choice for industrial-scale production. The compound's stability under various conditions further enhances its utility as a synthetic intermediate.

One of the most compelling aspects of 3-Penten-1-ol, 4-methyl-, acetate is its role in the development of novel biomaterials. Researchers have leveraged its structural features to create polymers and coatings with specific properties. These materials exhibit unique functionalities due to the presence of the ester group, which can influence their solubility, flexibility, and biodegradability. Such applications are particularly relevant in fields like tissue engineering and sustainable chemistry.

The compound's biological activity has also been a subject of investigation. While not a drug itself, 3-Penten-1-ol, 4-methyl-, acetate has been used as a starting material for synthesizing molecules that interact with biological targets. For example, researchers have explored its derivatives as potential ligands for enzymes and receptors involved in metabolic pathways. These studies highlight the compound's potential as a tool in biochemical research.

In conclusion, 3-Penten-1-ol, 4-methyl-, acetate (CAS No. 929-12-4) is a multifaceted compound with significant implications in chemical biology and pharmaceutical science. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological applications continue to be explored. As research progresses, this compound is likely to play an increasingly important role in the development of new materials and drugs.

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